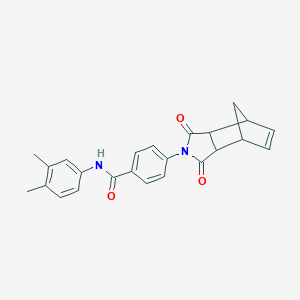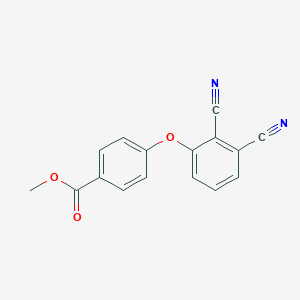![molecular formula C27H16Cl4N2O4 B339925 N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE](/img/structure/B339925.png)
N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthyloxy group, a phenyl ring, and a tetrachloroisoindoline moiety, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Naphthyloxy Intermediate: This step involves the reaction of naphthol with a suitable halogenated phenyl compound under basic conditions to form the naphthyloxy intermediate.
Introduction of the Tetrachloroisoindoline Moiety: The naphthyloxy intermediate is then reacted with tetrachlorophthalic anhydride in the presence of a suitable catalyst to introduce the tetrachloroisoindoline moiety.
Formation of the Final Compound: The final step involves the reaction of the intermediate with a suitable amine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated solvents, strong bases or acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-[4-(1-naphthyloxy)phenyl]-2,6-piperidinedione
- (4,5,6,7-Tetrachloro-1,3-dioxo-1,3-2H-isoindol-2-yl)-acetic acid isobutyl ester
Uniqueness
N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C27H16Cl4N2O4 |
|---|---|
分子量 |
574.2 g/mol |
IUPAC 名称 |
N-(4-naphthalen-1-yloxyphenyl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C27H16Cl4N2O4/c1-13(33-26(35)19-20(27(33)36)22(29)24(31)23(30)21(19)28)25(34)32-15-9-11-16(12-10-15)37-18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,32,34) |
InChI 键 |
AEILBXHSFQWBLI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32)N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({3-[(2,4-Dimethoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B339843.png)



![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2-chlorobenzoate](/img/structure/B339852.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B339853.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylpentanoate](/img/structure/B339854.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide](/img/structure/B339857.png)
![N-[4-(2,4-dichlorophenoxy)phenyl]-4-(1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxamide](/img/structure/B339858.png)

![2-(4-Bromophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(2-quinoxalinyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B339862.png)

![3-[2-Chloro-5-(2,3-dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B339865.png)

